ethyl 1-(N-acetyl-beta-alanyl)-3-(3-chlorobenzyl)-3-piperidinecarboxylate
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Overview
Description
Ethyl 1-(N-acetyl-beta-alanyl)-3-(3-chlorobenzyl)-3-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. It is commonly used in scientific research for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 1-(N-acetyl-beta-alanyl)-3-(3-chlorobenzyl)-3-piperidinecarboxylate is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This compound also has an affinity for the mu-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
Ethyl 1-(N-acetyl-beta-alanyl)-3-(3-chlorobenzyl)-3-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, it has been shown to have anticonvulsant effects in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One of the advantages of using Ethyl 1-(N-acetyl-beta-alanyl)-3-(3-chlorobenzyl)-3-piperidinecarboxylate in lab experiments is its potential therapeutic applications. This compound has been shown to have a number of beneficial effects in animal models, which may translate to potential therapeutic benefits in humans. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to administer in certain experiments.
Future Directions
There are a number of future directions for research on Ethyl 1-(N-acetyl-beta-alanyl)-3-(3-chlorobenzyl)-3-piperidinecarboxylate. One potential direction is to further investigate its potential therapeutic applications, particularly in the treatment of anxiety, depression, and addiction. Additionally, further research is needed to fully understand the mechanism of action of this compound. Finally, future research may also focus on developing more soluble forms of this compound for use in lab experiments.
Synthesis Methods
Ethyl 1-(N-acetyl-beta-alanyl)-3-(3-chlorobenzyl)-3-piperidinecarboxylate can be synthesized using a multi-step process. The first step involves the protection of the amine group with an acetyl group. The second step involves the reaction of the protected amine with 3-chlorobenzyl chloride to form the benzyl amide. The third step involves the deprotection of the acetyl group to form the final product.
Scientific Research Applications
Ethyl 1-(N-acetyl-beta-alanyl)-3-(3-chlorobenzyl)-3-piperidinecarboxylate has been extensively used in scientific research for its potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been shown to have potential as a treatment for anxiety, depression, and addiction.
properties
IUPAC Name |
ethyl 1-(3-acetamidopropanoyl)-3-[(3-chlorophenyl)methyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O4/c1-3-27-19(26)20(13-16-6-4-7-17(21)12-16)9-5-11-23(14-20)18(25)8-10-22-15(2)24/h4,6-7,12H,3,5,8-11,13-14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQAUJAIYMYEQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)CCNC(=O)C)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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